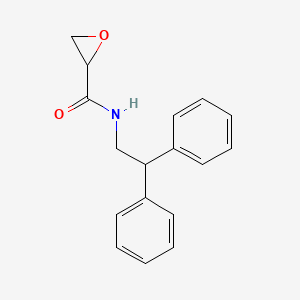
2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" is a derivative of the oxazole class of heterocyclic compounds, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. Oxazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, the synthesis of a related oxazole monomer, 4-Chloro-2,5-bis(4-fluorophenyl)oxazole, was successfully performed using a cyclization reaction of 4-fluorobenzoyl cyanide with 4-fluorobenzaldehyde . This method could potentially be adapted for the synthesis of "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" by modifying the starting materials and reaction conditions. Additionally, the synthesis of 4-phosphorylated 5-amino-1,3-oxazoles has been reported, which involves the reaction of N-1,1,1,2-Tetrachloroethylamides with diethyl amidophosphites via the Arbuzov reaction . This approach could offer insights into the synthesis of chloroethyl-substituted oxazoles.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is crucial for their chemical reactivity and biological activity. For example, the crystal structure of a triazole-based compound with an oxazole moiety was determined using single-crystal X-ray diffraction analysis, revealing the presence of weak hydrogen and chalcogen bonds as well as unorthodox noncovalent interactions . These findings suggest that "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" may also exhibit similar noncovalent interactions, which could influence its chemical and biological properties.
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions. The compound 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, which shares a chlorophenyl moiety with the compound of interest, has been used as an effective oxidizing agent for the oxidation of pyrazolines to pyrazoles . This suggests that the chlorophenyl group in oxazole derivatives can play a role in oxidation reactions. Furthermore, the fluorometric method developed for the analysis of a triazole derivative in animal feed could potentially be adapted for the analysis of "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" in various matrices .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The poly(aryl ether) synthesized from an oxazole monomer exhibited high thermal stability, as evidenced by thermogravimetric analysis (TGA) . This suggests that "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" may also possess high thermal stability. Additionally, the sensitivity of benzoxazole derivatives to pH and metal cations indicates that oxazole compounds can be designed to function as fluorescent probes . This property could be explored for "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" in the development of new sensing materials.
Applications De Recherche Scientifique
1. Molecular Interactions and Structural Analysis
- Lp⋯π Intermolecular Interactions: A study by Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, including a chloro derivative. They focused on various intermolecular interactions, including C–H⋯O, C–H⋯π, and C–H⋯X (X = –F, –Cl), using Hirshfeld surface analysis and ab initio quantum mechanical calculations.
2. Synthesis and Characterization
- Novel Derivative Synthesis: The synthesis of novel 2,4,5-trisubstituted oxazole derivatives was explored by Liu et al. (2009). These compounds displayed significant antiproliferative activity and were characterized using various techniques.
- Phosphorylated Derivatives: Kondratyuk et al. (2011) developed a method for synthesizing 4-phosphorylated 5-amino-1,3-oxazoles, expanding the range of possible derivatives.
- Extended Oxazole Synthesis: Patil and Luzzio (2016) reported on the synthesis of 2-(halomethyl)-4,5-diaryloxazoles, demonstrating their utility in synthetic chemistry.
3. Applications in Fluorescence and Probing
- Fluorescent Probes in Lipid Membranes: Posokhov and Kyrychenko (2018) studied 2'-hydroxy derivatives of 2,5-diaryl-1,3-oxazole as fluorescent probes in lipid membranes, offering insights into the probe's behavior in different environments.
4. Physical-Chemical Properties and Polymers
- Polymer Synthesis and Characterization: Pimpha et al. (2004) synthesized a novel poly(aryl ether) containing a 4-Chloro-2,5-diphenyloxazole monomer, analyzing its thermal stability and molecular weight.
5. Antimicrobial and Antifungal Activities
- Antimicrobial Schiff and Mannich Bases: Karthikeyan et al. (2006) synthesized Mannich base compounds bearing a 2,4-dichloro-5-fluorophenyl moiety and tested them for antimicrobial activity, showing promising results.
Propriétés
IUPAC Name |
2-(1-chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-7(12)11-14-6-10(15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCKCSQWLOVHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)

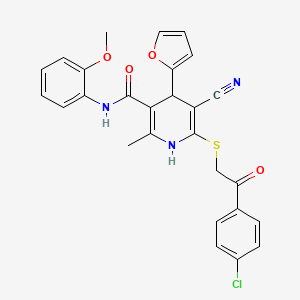
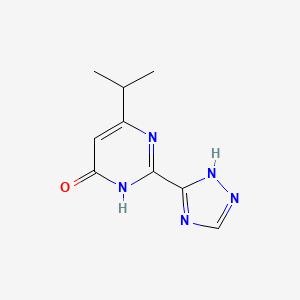
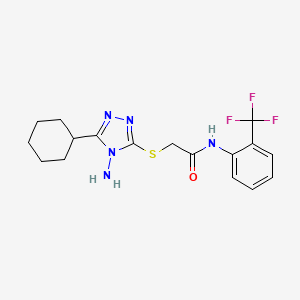
![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)
![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)
![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)
![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

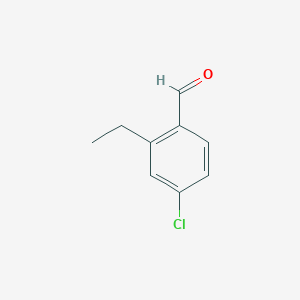
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)
